molecular formula C15H17NO3 B11854716 7,8-dimethoxy-1,2,5,6-tetrahydrobenzo[f]quinolin-3(4H)-one

7,8-dimethoxy-1,2,5,6-tetrahydrobenzo[f]quinolin-3(4H)-one

Cat. No.: B11854716
M. Wt: 259.30 g/mol
InChI Key: SLSRUVXLYLTPJQ-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-1,2,5,6-tetrahydrobenzo[f]quinolin-3(4H)-one is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of two methoxy groups at positions 7 and 8, and a ketone group at position 3. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-1,2,5,6-tetrahydrobenzo[f]quinolin-3(4H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,3-dimethoxybenzaldehyde with an amine, followed by cyclization, can yield the desired compound. The reaction conditions typically involve heating the mixture in the presence of a catalyst such as hydrochloric acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-1,2,5,6-tetrahydrobenzo[f]quinolin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

7,8-Dimethoxy-1,2,5,6-tetrahydrobenzo[f]quinolin-3(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-1,2,5,6-tetrahydrobenzo[f]quinolin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the ketone group.

    5,6,7,8-Tetrahydrobenzo[f]quinoline: Similar core structure but without methoxy groups.

Uniqueness

7,8-Dimethoxy-1,2,5,6-tetrahydrobenzo[f]quinolin-3(4H)-one is unique due to the presence of both methoxy groups and a ketone group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

7,8-dimethoxy-2,4,5,6-tetrahydro-1H-benzo[f]quinolin-3-one

InChI

InChI=1S/C15H17NO3/c1-18-13-7-4-9-10-5-8-14(17)16-12(10)6-3-11(9)15(13)19-2/h4,7H,3,5-6,8H2,1-2H3,(H,16,17)

InChI Key

SLSRUVXLYLTPJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3=C(CC2)NC(=O)CC3)OC

Origin of Product

United States

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